molecular formula C3H4N2O2S B168767 5-methoxy-1,3,4-thiadiazol-2(3H)-one CAS No. 17605-27-5

5-methoxy-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B168767
CAS No.: 17605-27-5
M. Wt: 132.14 g/mol
InChI Key: LRENRSMVTOWJKZ-UHFFFAOYSA-N
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Description

5-methoxy-1,3,4-thiadiazol-2(3H)-one is a member of thiadiazoles. It derives from a hydride of a 1,3,4-thiadiazole.

Scientific Research Applications

Tautomerism and Structural Studies

  • 5-Substituted 1,3,4-thiadiazol-2(3H)-ones predominantly exist in the oxo tautomeric form, as demonstrated through proton-coupled 15N-NMR spectra. This finding is significant for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Fritz, Kristinsson & Winkler, 1983).

Synthesis and Crystal Structure

  • 5-Methoxy-3H-1,3,4-thiadiazol-2-one was synthesized through a series of steps involving CS2, CH3OH, and KOH, leading to the creation of structurally complex compounds like 8-thia-1,6-diazabicyclononane-7,9-dione. These steps are crucial for developing new chemical entities with potential applications in material science and pharmaceutical research (Zhu Hong-jun, 2012).

Antiproliferative and Antimicrobial Properties

  • Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, including those with a 5-methoxy group, have shown promising antiproliferative and antimicrobial properties. This highlights their potential use in developing new therapeutic agents for treating various diseases (Gür et al., 2020).

Corrosion Inhibition

  • Derivatives like 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole have been studied as corrosion inhibitors for mild steel in acidic environments. Such applications are significant in industrial settings, particularly in maintaining the integrity of metal structures and machinery (Attou et al., 2020).

Biological Activity Studies

  • Compounds derived from 1,3,4-thiadiazole, including those with methoxy groups, have shown a range of biological activities. These activities include antimicrobial and antifungal properties, suggesting their utility in the development of new pharmaceutical agents (Vinusha et al., 2015).

Properties

IUPAC Name

5-methoxy-3H-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2S/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRENRSMVTOWJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170071
Record name GS 12956
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Molecular Weight

132.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17605-27-5
Record name 5-Methoxy-1,3,4-thiadiazol-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17605-27-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GS 12956
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Record name GS 12956
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-1,3,4-thiadiazol-5(4H)-one
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Synthesis routes and methods

Procedure details

2-Methoxy-1,3,4-thiadiazol-5(4H)-one (7) was prepared from phosgene, potassium methyl xanthate, and hydrazine according to the method of K. Rufenacht, Helv. Chim. Acta, 51, 518 (1968). This was hydrolyzed to 1 by the following procedure. A mixture of 50 g of thiadiazole 7 in 300 ml of acetic acid was warmed to 80° to effect solution and then cooled to 70°, whereupon HBr gas was bubbled rapidly into the solution for 25 min. The HBr was shut off, the mixture was held at 70° for 35 min, and then it was cooled to 10°. Ether (200 ml) was added and the mixture was cooled back to 10°. The mixture was filtered through sintered glass and the filter cake was washed with ether, giving 37 g (75%) of 1,3,4-thiadiazoline-2,5-dione or 2-hydroxy-1,3,4-thiadiazol-5-(4H)-one (1). A thirty-gram sample was crystallized from 300 ml of ethanol, affording 18 g of pure 2, mp 175°-255°, infrared maxima (IR), νmax 1700 and 1680 cm-1, ultraviolet maxima (UV), λmax (EtOH) 235 nm (ε 3000) and λmax (EtOH+ NaOH), 258 nm (ε 2730), high resolution mass spectrum (HRMS), m/e calculated for C2H2N2O2S (M+): 117.9837; measured: 117.9825.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-methoxy-3H-1,3,4-thiadiazol-2-one synthesized?

A1: This compound can be synthesized through a multi-step process starting with carbon disulfide (CS2), methanol (CH3OH), and potassium hydroxide (KOH). This leads to the formation of 5-methoxy-3H-1,3,4-thiadiazol-2-one. Further reaction with 1,4-dibromobutane, followed by demethylation and intramolecular alkylation, yields 8-thia-1,6-diazabicyclononane-7,9-dione. []

Q2: What is the significance of the crystal structure of 5-methoxy-3H-1,3,4-thiadiazol-2-one?

A2: X-ray crystallography reveals that the asymmetric unit of 5-methoxy-3H-1,3,4-thiadiazol-2-one comprises three molecules interconnected by N—H⋯O hydrogen bonds. These interactions form layers perpendicular to the [] plane. Additionally, the molecular rings exhibit a nearly planar structure. [] This structural information can be valuable in understanding its interactions with other molecules and in designing derivatives.

Q3: Has 5-methoxy-3H-1,3,4-thiadiazol-2-one been identified as a degradation product of any known compounds?

A3: Yes, research has shown that 5-methoxy-3H-1,3,4-thiadiazol-2-one is a major photolysis product of the organophosphorus insecticide methidathion. This degradation was observed both in soil photolysis studies and in aqueous solutions. [] This finding highlights the environmental fate of certain pesticides and the potential for the formation of degradation products.

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